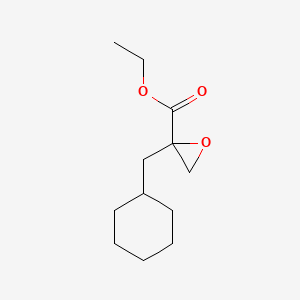
3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an amino group, a sulfonyl group attached to a trimethylbenzene ring, and an alanine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine typically involves the following steps:
Formation of the Sulfonyl Chloride: The starting material, 2,4,6-trimethylbenzene, is chlorosulfonated to form 2,4,6-trimethylbenzene-1-sulfonyl chloride.
Amination: The sulfonyl chloride is then reacted with ammonia or an amine to introduce the amino group, forming 3-amino-2,4,6-trimethylbenzene-1-sulfonamide.
Coupling with Alanine: The sulfonamide is coupled with L-alanine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-D-alanine: The D-enantiomer of the compound.
3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-glycine: A similar compound with glycine instead of alanine.
3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-valine: A similar compound with valine instead of alanine.
Uniqueness
3-Amino-N-(2,4,6-trimethylbenzene-1-sulfonyl)-L-alanine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
185563-97-7 |
|---|---|
Molecular Formula |
C12H18N2O4S |
Molecular Weight |
286.35 g/mol |
IUPAC Name |
(2S)-3-amino-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C12H18N2O4S/c1-7-4-8(2)11(9(3)5-7)19(17,18)14-10(6-13)12(15)16/h4-5,10,14H,6,13H2,1-3H3,(H,15,16)/t10-/m0/s1 |
InChI Key |
OMWARAKUJYQPDM-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N[C@@H](CN)C(=O)O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(CN)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


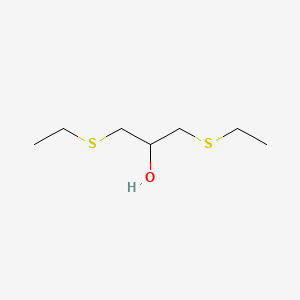
![N''-(2-{4-[(5,5,5-Triphenylpentyl)oxy]phenyl}ethyl)guanidine](/img/structure/B12564372.png)

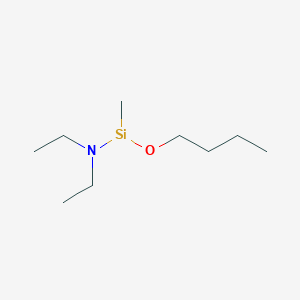

![N-[(E)-hydrazinylidenemethyl]thiophene-2-carboxamide](/img/structure/B12564395.png)
![Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B12564402.png)
![(3beta,4beta,5alpha)-20-(Dimethylamino)-3-[(2-methylbut-2-enoyl)amino]pregnan-4-yl acetate](/img/structure/B12564409.png)
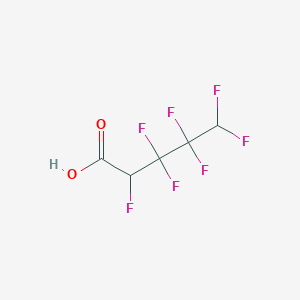
![9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide](/img/structure/B12564425.png)
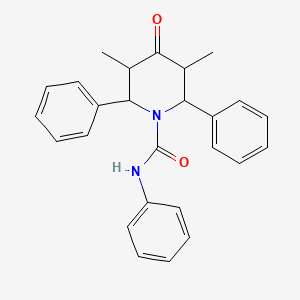
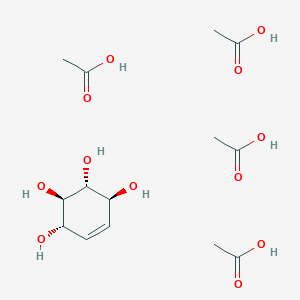
![N-{2-[7-Hydroxy-8-(prop-2-en-1-yl)naphthalen-1-yl]ethyl}acetamide](/img/structure/B12564446.png)
